N-Acryloyl-2-allyl-4-fluoroaniline
Description
N-Acryloyl-2-allyl-4-fluoroaniline is a fluorinated aromatic amine derivative featuring an acryloyl group (-CO-CH₂-CH₂) and an allyl group (-CH₂-CH=CH₂) substituted at the 2-position of the 4-fluoroaniline core.
The allyl group may participate in further chemical modifications, such as thiol-ene click reactions.
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
N-(4-fluoro-2-prop-2-enylphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12FNO/c1-3-5-9-8-10(13)6-7-11(9)14-12(15)4-2/h3-4,6-8H,1-2,5H2,(H,14,15) |
InChI Key |
QQBJKGBZDUVYDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)F)NC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Electron-Withdrawing Effects : The para-fluoro group in all analogs enhances resonance stabilization and polarizes the aromatic ring, affecting nucleophilic substitution kinetics .
- Polymerization Potential: The acryloyl group in the target compound distinguishes it from analogs like N,N-diallyl-4-fluoroaniline, which lacks a carbonyl moiety but retains allyl reactivity .
- Solubility and State : Substituents dictate physical states; N,N-diallyl-4-fluoroaniline is a liquid (yellow oil), while nitro- or carboxy-substituted analogs (e.g., 2-fluoro-5-nitroaniline) are solids with defined melting points .
Physicochemical Properties
- Molecular Weight: The target compound (C₁₂H₁₁FNO, ~220.22 g/mol) is heavier than N,N-diallyl-4-fluoroaniline (C₁₂H₁₄FN, ~207.24 g/mol) due to the acryloyl group’s carbonyl .
- Thermal Stability : Nitro-substituted analogs (e.g., 2-fluoro-5-nitroaniline) exhibit higher melting points (~99–101°C) compared to allylated derivatives, which are oils .
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